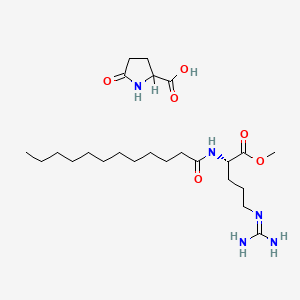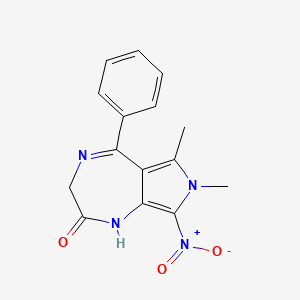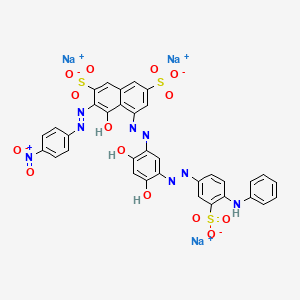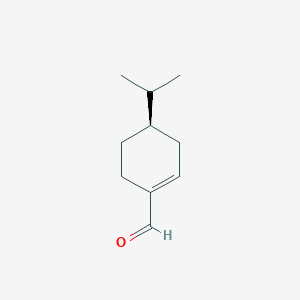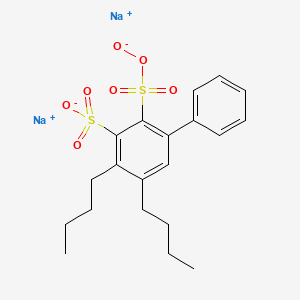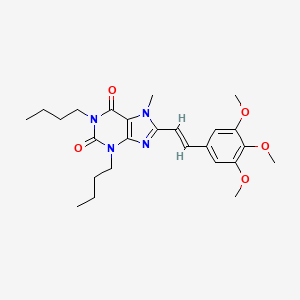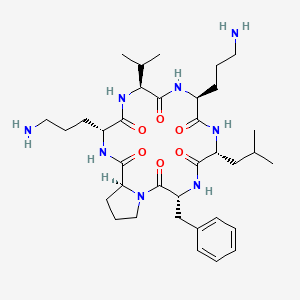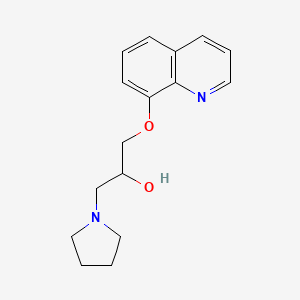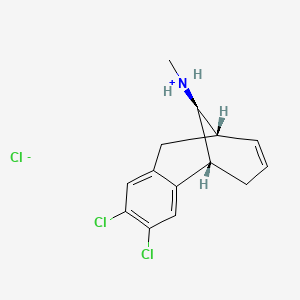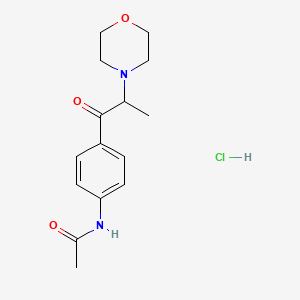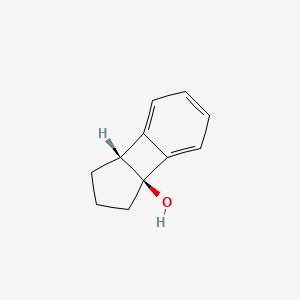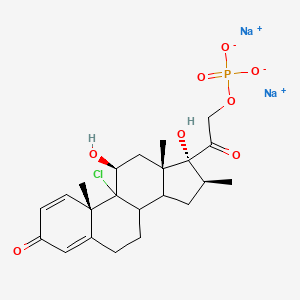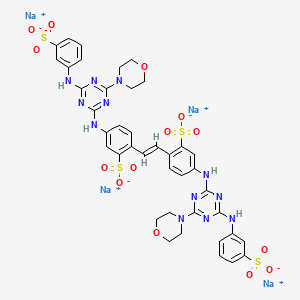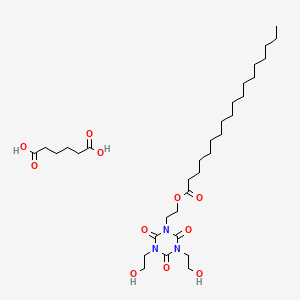
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves the esterification of hexanedioic acid with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active triazine derivative, which can then interact with biological targets such as enzymes and receptors. The triazine ring can also participate in various biochemical reactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid (Adipic acid): A simpler dicarboxylic acid used in the production of nylon and other polymers.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A triazine derivative with applications in flame retardancy and water durability.
Uniqueness
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) is unique due to its combination of properties from both hexanedioic acid and the triazine derivative
Properties
CAS No. |
85204-08-6 |
|---|---|
Molecular Formula |
C33H59N3O11 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
2-[3,5-bis(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl octadecanoate;hexanedioic acid |
InChI |
InChI=1S/C27H49N3O7.C6H10O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(33)37-23-20-30-26(35)28(18-21-31)25(34)29(19-22-32)27(30)36;7-5(8)3-1-2-4-6(9)10/h31-32H,2-23H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
PPOOOUXZUMYEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


